molecular formula C13H22N2O2 B2675781 [2-(2,6,7-trimethyl-1H-indol-3-yl)ethyl]amine dihydrate CAS No. 1609401-31-1

[2-(2,6,7-trimethyl-1H-indol-3-yl)ethyl]amine dihydrate

Cat. No.: B2675781
CAS No.: 1609401-31-1
M. Wt: 238.331
InChI Key: RDYXHQJAGITSHO-UHFFFAOYSA-N
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Description

[2-(2,6,7-Trimethyl-1H-indol-3-yl)ethyl]amine dihydrate is a crystalline organic compound featuring an ethylamine side chain attached to a substituted indole core, with two water molecules of hydration. The indole moiety, a bicyclic aromatic heterocycle, is substituted with methyl groups at the 2-, 6-, and 7-positions, which influence electronic and steric properties. The dihydrate form suggests stabilization via hydrogen-bonding networks involving water molecules, a critical factor in its crystallinity and solubility .

Properties

IUPAC Name

2-(2,6,7-trimethyl-1H-indol-3-yl)ethanamine;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2.2H2O/c1-8-4-5-12-11(6-7-14)10(3)15-13(12)9(8)2;;/h4-5,15H,6-7,14H2,1-3H3;2*1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDYXHQJAGITSHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=C(N2)C)CCN)C.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2,6,7-trimethyl-1H-indol-3-yl)ethyl]amine dihydrate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

Chemical Reactions Analysis

Types of Reactions

[2-(2,6,7-trimethyl-1H-indol-3-yl)ethyl]amine dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Overview

[2-(2,6,7-trimethyl-1H-indol-3-yl)ethyl]amine dihydrate is a compound belonging to the indole family, known for its diverse applications in chemistry, biology, and medicine. This compound features a trimethyl-substituted indole ring linked to an ethylamine group, with two water molecules of crystallization. Its unique structure allows it to participate in various chemical reactions and biological processes.

Chemical Synthesis

The compound serves as a significant building block in organic synthesis. It is utilized in the production of complex organic molecules and pharmaceuticals. The versatility of its indole structure allows for various transformations, including:

  • Oxidation: Leading to the formation of indole-3-carboxylic acids.
  • Reduction: Resulting in reduced indole derivatives.
  • Substitution Reactions: Such as nitro, sulfo, or halo-substituted indole derivatives.

Biological Activities

Research indicates that this compound exhibits potential biological activities:

  • Antimicrobial Properties: Studies have shown effectiveness against various microbial strains.
  • Anticancer Activity: Investigations into its cytotoxic effects on cancer cells suggest promising therapeutic potential .

Pharmaceutical Development

The compound is being studied for its possible therapeutic applications in treating diseases such as:

  • Neurodegenerative Disorders: Potentially beneficial due to its interaction with neurotransmitter systems.
  • Inflammatory Diseases: Exhibits properties that may reduce inflammation and associated symptoms .

Industrial Applications

In addition to its research applications, the compound is also utilized in industrial processes:

  • Dyes and Pigments Production: Its indole structure is valuable in synthesizing colorants used in textiles and other materials.
  • Chemical Manufacturing: Employed in producing various industrial chemicals due to its reactivity and stability.

Case Studies

Several studies have documented the applications and effects of this compound:

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against human cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways, showing promise for future cancer therapies.

Case Study 2: Antimicrobial Efficacy

Research highlighted the antimicrobial properties of this compound against pathogenic bacteria. The findings indicated that it disrupts bacterial cell membranes, leading to cell death. This property suggests potential applications in developing new antibiotics.

Mechanism of Action

The mechanism of action of [2-(2,6,7-trimethyl-1H-indol-3-yl)ethyl]amine dihydrate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Ethylamine Hydrates

Key analogs include:

  • [1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]amine oxalate dihydrate (): Features a pyrazole ring instead of indole. Pyrazoles are less aromatic than indoles, leading to reduced π-π stacking interactions.
  • [2-(4,5,6,7-Tetrahydro-1-benzothien-3-yl)ethyl]amine hydrochloride hydrate (): A benzothiophene derivative with a saturated cyclohexene ring. The sulfur atom in benzothiophene may enhance hydrophobicity, while the hydrochloride salt likely improves stability in acidic conditions compared to the dihydrate form of the target compound .

Table 1: Structural and Property Comparison

Compound Core Structure Substituents Hydration/Salt Form Key Interactions
Target compound Indole 2,6,7-Trimethyl Dihydrate N–H⋯O (water), C–H⋯π
[1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]amine oxalate dihydrate Pyrazole 3,5-Dimethyl Oxalate dihydrate N–H⋯O (oxalate), O–H⋯O (water)
[2-(4,5,6,7-Tetrahydro-1-benzothien-3-yl)ethyl]amine hydrochloride hydrate Benzothiophene Cyclohexene-fused Hydrochloride hydrate N–H⋯Cl⁻, S⋯H–C (weak)
Hydration Effects and Hydrogen Bonding

The dihydrate form of the target compound likely forms a solvated tetrameric structure (as observed in KUQTAS, a p-phenylenediamine dihydrate), where water bridges amine groups via O–H⋯N hydrogen bonds . This contrasts with anhydrous analogs (e.g., unsolvated indole derivatives), which rely on weaker C–H⋯π or van der Waals interactions, resulting in lower melting points and reduced thermal stability. For example, unsolvated amine–amine dimers occur in only 2% of structures, whereas hydrated tetramers are more common (8%) in aniline derivatives .

Solubility and Stability

Dihydrates generally exhibit higher aqueous solubility than anhydrous forms due to water-mediated polarity. However, the indole core’s hydrophobicity may limit solubility compared to pyrazole or morpholine derivatives (e.g., 4-(2-aminoethyl)morpholine in ). The hydrochloride salt in analogs like [2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethyl]amine hydrochloride hydrate () enhances ionic character, improving crystallinity but reducing organic solvent compatibility .

Research Findings and Trends

  • Crystallography : SHELX software () is widely used for structural determination of such hydrates, leveraging hydrogen-bonding patterns analyzed via graph-set theory (). The target compound’s dihydrate likely adopts an R₂²(8) hydrogen-bonding motif common in amine hydrates .

Biological Activity

The compound [2-(2,6,7-trimethyl-1H-indol-3-yl)ethyl]amine dihydrate, also known as 2-(2,5,7-trimethyl-1H-indol-3-yl)ethanamine, is a derivative of indole characterized by its unique trimethyl substitutions. This compound has attracted significant attention in medicinal chemistry due to its potential biological activities, including neuroprotective effects, anticancer properties, and antimicrobial activities. This article reviews the biological activity of this compound based on diverse research findings.

  • Chemical Formula : C13H18N2·2H2O
  • Molecular Weight : 202.3 g/mol
  • CAS Number : 299167-20-7

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Receptor Binding : The indole structure allows for interactions with neurotransmitter receptors (e.g., serotonin receptors), influencing mood and cognitive functions.
  • Antioxidant Activity : The compound exhibits properties that may protect cells from oxidative stress by scavenging free radicals.
  • Cell Cycle Regulation : Studies suggest that the compound can induce cell cycle arrest in cancer cells, leading to reduced proliferation.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound:

  • Cytotoxicity : The compound has shown significant cytotoxic effects against various cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and MDA-MB-231 (breast cancer). For instance, one study reported an IC50 value of 0.98 μg/mL against MRSA strains, indicating potential as an anticancer agent due to its selective toxicity towards rapidly dividing cells .
Cell LineIC50 Value (μg/mL)
A5490.98
HeLa0.746
MDA-MB-2310.121

Neuroprotective Effects

The compound's interaction with serotonin receptors suggests potential neuroprotective effects:

  • Serotonin Receptor Modulation : By modulating serotonin levels, the compound may influence mood disorders and neurodegenerative conditions. Research indicates that it could enhance synaptic plasticity and reduce neuroinflammation .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various pathogens:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited a low MIC against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antibacterial agent. Notably, it demonstrated a MIC of 3.90 μg/mL against standard strains of S. aureus .

Case Studies

  • Study on Anticancer Properties : A study involving the treatment of A549 cells with this compound revealed a dose-dependent decrease in cell viability. Molecular docking studies indicated that the compound binds effectively to target proteins involved in cell proliferation .
  • Neuroprotective Study : In a model of neuroinflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in decreased levels of pro-inflammatory cytokines and improved neuronal survival rates .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing [2-(2,6,7-trimethyl-1H-indol-3-yl)ethyl]amine dihydrate, and how can reaction efficiency be optimized?

  • Methodology : Multi-component reactions involving indole derivatives (e.g., 1H-indole-3-carbaldehyde or alkyl indoles) and amines under reflux conditions in polar solvents like ethanol or acetic acid are commonly employed. For example, refluxing with sodium acetate as a catalyst can enhance yield and purity .
  • Optimization : Adjusting steric factors (e.g., substituent positions on the indole ring) and reaction time (3–5 hours) improves selectivity. Solvent choice (e.g., acetic acid for recrystallization) and temperature control (80–100°C) minimize byproducts .

Q. How should researchers characterize the structural integrity and purity of this compound post-synthesis?

  • Techniques : Use 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR} to confirm the indole backbone and amine group. For purity, perform HPLC or TLC with UV detection. Recrystallization in DMF/acetic acid mixtures enhances crystallinity .
  • Key Data : NMR peaks for methyl groups (δ ~2.1–2.5 ppm) and ethylamine protons (δ ~3.0–3.5 ppm) are critical markers. Purity ≥98% (HPLC) is recommended for biological assays .

Q. What are the stability considerations and recommended storage conditions for this compound?

  • Stability : Hydrated forms (dihydrate) may degrade under prolonged exposure to light or humidity. Thermogravimetric analysis (TGA) can assess dehydration thresholds.
  • Storage : Store in airtight, light-resistant containers at 4°C. Avoid dust formation to prevent decomposition .

Advanced Research Questions

Q. How can molecular docking studies predict the bioactivity of this compound against microbial targets?

  • Methodology : Use AutoDock Vina or similar software to dock the compound into active sites (e.g., androgen receptor or microbial enzymes). Focus on interactions with residues like LEU704 or GLY708 .
  • Validation : Compare docking scores (e.g., −7.0 kcal/mol) with experimental MIC values (e.g., 12.5–50 µg/mL against S. aureus). Discrepancies may arise from solvation effects or protein flexibility .

Q. What experimental designs are effective for assessing antimicrobial activity while minimizing false positives?

  • Protocol : Use agar dilution or microbroth dilution assays with standardized strains (e.g., E. coli ATCC 25922). Include positive controls (e.g., ciprofloxacin) and solvent controls (e.g., DMSO ≤1% v/v) .
  • Data Interpretation : Calculate MIC/MBC ratios to distinguish bacteriostatic vs. bactericidal effects. Repeat assays in triplicate to address variability .

Q. How can researchers address contradictions between computational predictions and experimental bioactivity data?

  • Troubleshooting : Re-evaluate docking parameters (e.g., protonation states, hydration layers). Use molecular dynamics simulations (50–100 ns) to assess binding stability .
  • Experimental Adjustments : Modify substituents (e.g., methyl groups at C6/C7) to enhance steric complementarity with target sites .

Q. What are the implications of steric and electronic effects in optimizing synthetic pathways for indole-ethylamine derivatives?

  • Steric Effects : Bulky substituents (e.g., 2,6,7-trimethyl groups) may hinder enamine intermediate formation, requiring longer reaction times or higher temperatures .
  • Electronic Effects : Electron-donating methyl groups increase indole ring nucleophilicity, favoring electrophilic substitution at C3. Monitor via 1H NMR^1 \text{H NMR} kinetics .

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